2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the pyrimidine class of chemicals. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, a methyl group, and a piperazine ring substituted with an oxazole moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-cyclopropyl-4,6-dichloropyrimidine and 5-fluoro-2-methylpyrimidine.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the dichloropyrimidine intermediate reacts with piperazine.
Attachment of the Oxazole Moiety: The oxazole moiety is attached to the piperazine ring via a coupling reaction, often using reagents like oxalyl chloride and isopropylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed.
Scientific Research Applications
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases, cancer, and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol: This compound shares a similar pyrimidine core but lacks the piperazine and oxazole moieties, resulting in different chemical properties and biological activities.
5-Fluoro-6-methoxy-2(1H)-pyrimidinone: This compound also contains a fluorine atom and a pyrimidine core but differs in the presence of a methoxy group instead of the piperazine and oxazole moieties.
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester: This compound has a similar cyclopropyl and pyrimidine structure but includes a trifluoromethyl group and a carboxylic acid ester.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C19H26FN5O |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C19H26FN5O/c1-12(2)17-15(21-11-26-17)10-24-6-8-25(9-7-24)19-16(20)13(3)22-18(23-19)14-4-5-14/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
FLTTYDUKWWYKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)CC4=C(OC=N4)C(C)C)F |
Origin of Product |
United States |
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